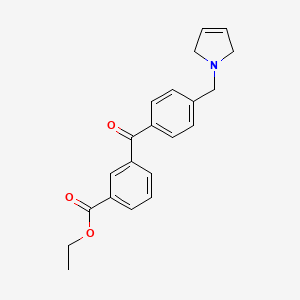
Ethyl-3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoat
Übersicht
Beschreibung
Compounds with a pyrrole structure, such as the one in your query, are often used in medicinal chemistry . For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been found to increase monoclonal antibody production .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions . For instance, a mixture of carboxylic acid moiety and appropriate ketones can be refluxed for several hours in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques. For example, the structure of 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- has been made available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives can vary widely depending on the specific compound and the conditions. In some cases, these compounds have been found to improve monoclonal antibody production in cell cultures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- is 139.1519 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung hat in der pharmazeutischen Forschung Potenzial gezeigt, da sie strukturell mit pyrrolbasierten Biomolekülen verwandt ist. Pyrrol-Derivate sind bekannt für ihre antimikrobiellen Eigenschaften . Das Vorhandensein der Pyrrolinomethylgruppe könnte für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit gegen resistente Bakterienstämme und andere Krankheitserreger genutzt werden.
Wirkmechanismus
Target of Action
It is known that compounds containing a pyrrole moiety, like this one, have a broad range of biological properties . They are known to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing a pyrrole moiety are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some pyrrole derivatives have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Biochemical Pathways
Compounds containing a pyrrole moiety are known to interact with various biochemical pathways, leading to diverse downstream effects .
Result of Action
It is known that compounds containing a pyrrole moiety can have diverse biological effects, such as antimicrobial potential and the ability to improve monoclonal antibody production .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h3-11,14H,2,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZXDSPAJSQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643021 | |
| Record name | Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-91-2 | |
| Record name | Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



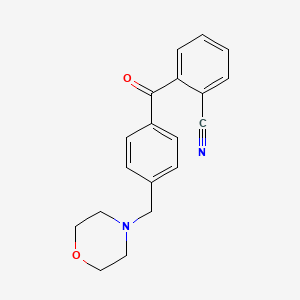
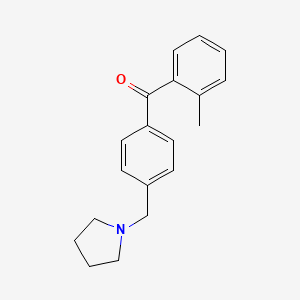


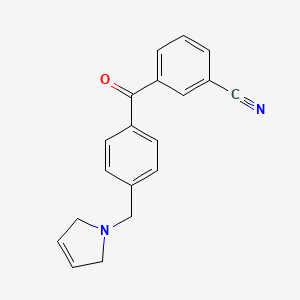



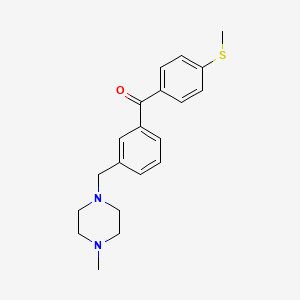

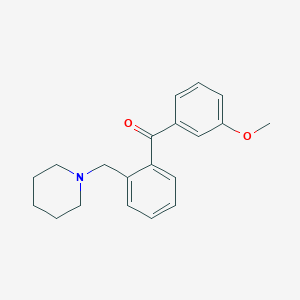

![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)